EO 1428

Kinase Selectivity p38 MAPK Signaling Inflammation

EO 1428 is a highly selective p38α/β2 inhibitor essential for studies requiring unambiguous pathway attribution. Unlike pan-p38 inhibitors, it displays no activity at p38γ/δ, ERK1/2, or JNK1, eliminating confounding off-target effects. This precision is critical for reliable RNA-seq, phospho-proteomics, and cytokine profiling in primary human monocytes or PBMCs. Procure this well-characterized compound to ensure data integrity and minimize experimental risk.

Molecular Formula C20H16BrClN2O
Molecular Weight 415.7 g/mol
CAS No. 479543-48-1
Cat. No. B7828717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEO 1428
CAS479543-48-1
Molecular FormulaC20H16BrClN2O
Molecular Weight415.7 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)Br)N)Cl
InChIInChI=1S/C20H16BrClN2O/c1-12-4-2-3-5-15(12)20(25)16-8-7-14(11-17(16)22)24-19-9-6-13(21)10-18(19)23/h2-11,24H,23H2,1H3
InChIKeyHDCLCHNAEZNGNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EO 1428 (CAS 479543-48-1): A Highly Selective Aminobenzophenone p38α/β2 MAPK Inhibitor for Differentiated Inflammatory Pathway Research


EO 1428 (p38 MAP Kinase Inhibitor VIII) is a synthetic aminobenzophenone that functions as a potent and highly selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) isoforms α and β2 . Developed from an optimization program at Leo Pharmaceutical, it is characterized by a central (2-methylphenyl)-[4-[(2-amino-4-bromophenyl)amino]-2-chlorophenyl]methanone core structure [1]. Unlike broad-spectrum MAPK inhibitors, EO 1428 was designed to selectively probe p38α/β2 signaling without confounding effects from other kinases, making it a critical tool for dissecting p38 isoform-specific biology in inflammation and beyond [2].

Why a Generic 'p38 Inhibitor' Cannot Substitute for EO 1428 (CAS 479543-48-1) in Focused Studies


Substituting a generic or pan-p38 inhibitor for EO 1428 introduces significant experimental risk due to its unique selectivity profile. Many commonly used p38 inhibitors, such as SB203580, BIRB 796, and VX-745, exhibit varying degrees of off-target activity against other p38 isoforms (γ, δ), the JNK pathway, or ERK1/2 [1]. EO 1428, however, is rigorously documented to display no activity at p38γ, p38δ, ERK1/2, or JNK1 at relevant concentrations . This precision is essential for experiments where unequivocal attribution of a phenotype to p38α/β2 is required, avoiding the confounding data generated by pan-inhibition. The quantitative comparisons below underscore that generic substitution compromises experimental resolution and data interpretability.

EO 1428 (CAS 479543-48-1): Quantitative Evidence of Differentiation Against Key Comparators


Superior Selectivity Profile: EO 1428 vs. VX-745 and SB203580 for p38 Isoform Discrimination

EO 1428's selectivity for p38α/β2 is quantitatively distinct from VX-745 and SB203580. While VX-745 is a potent inhibitor of p38α (IC50 = 9-10 nM), it retains significant activity against p38β (Ki = 220 nM) and other kinases . SB203580, a classic tool compound, inhibits p38α with an IC50 of ~0.3-0.5 µM but also displays off-target effects on PKB, SAPK3, and SAPK4 [1]. In contrast, EO 1428 demonstrates no detectable activity against p38γ, p38δ, ERK1/2, or JNK1 at concentrations up to 1 µM, providing a cleaner pharmacological window for studying p38α/β2-dependent processes .

Kinase Selectivity p38 MAPK Signaling Inflammation

Direct Functional Comparison: EO 1428 Matches SB203580 in TACE Activity Inhibition with Superior Selectivity

In a direct head-to-head functional assay using human monocytes, EO 1428 demonstrated equivalent efficacy to SB203580 in abolishing LPS-induced TACE (ADAM17) activity up-regulation [1]. Monocytes pretreated with 1 µM EO 1428 showed a significant and complete blockade of LPS-induced TACE activity (p < 0.001), comparable to the effect observed with 10 µM SB203580 [1]. This equivalence in functional outcome is achieved with a 10-fold lower concentration of EO 1428, underscoring its higher potency in this cellular context.

TACE/ADAM17 Cellular Assay p38 MAPK

Potent Cytokine Suppression: EO 1428's Multi-Cytokine Inhibition Profile in Human Cells

EO 1428 exhibits a potent and broad inhibitory profile against key inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs) . It inhibits the production of IL-8, TNF-α, IL-6, IL-1β, and IL-10 with IC50 values of 4, 5, 17, 30, and 74 nM, respectively . This contrasts with pan-p38 inhibitors like BIRB 796 (Doramapimod), which, while highly potent against p38α (IC50 = 38 nM) and p38β (65 nM), also inhibits p38γ (200 nM) and p38δ (520 nM), and shows activity on JNK2 and c-Raf-1, confounding interpretation of cytokine modulation studies .

Cytokine Inhibition Anti-inflammatory Cellular Pharmacology

Validated In Vivo Efficacy: EO 1428 Demonstrates Anti-inflammatory Activity in Preclinical Dermatitis Models

Beyond its cellular potency and selectivity, EO 1428 has been validated in vivo, displaying significant anti-inflammatory activity in murine models of both acute and chronic dermatitis . This in vivo efficacy provides a translational bridge that is often lacking for research-grade tool compounds. While detailed PK/PD data for these specific models are not publicly disclosed, the documented in vivo effect confirms that EO 1428's cellular activity translates to a disease-relevant physiological context, a critical differentiator from compounds only characterized in vitro .

In Vivo Pharmacology Dermatitis Model Preclinical Validation

Defined Physicochemical Profile: EO 1428's Solubility and Stability for Reliable Experimental Workflows

EO 1428's utility is further supported by its well-defined physicochemical properties, which are crucial for reproducible experimental workflows. It has a molecular weight of 415.71 g/mol and a specified purity of ≥98% by HPLC . Critically, its solubility is explicitly documented, achieving a maximum concentration of 100 mM in DMSO and 50 mM in ethanol . This level of detailed solubility data, directly from the manufacturer, is not uniformly available for all p38 inhibitor analogs, where solubility information is often anecdotal or incomplete, leading to variability in in vitro assay conditions and data interpretation [1].

Compound Handling Solubility Experimental Reproducibility

Optimal Research and Procurement Applications for EO 1428 (CAS 479543-48-1) Based on Comparative Evidence


Dissecting p38α/β2-Specific Signaling in Primary Human Cells

When studying p38 MAPK signaling in primary human monocytes or PBMCs, EO 1428 is the optimal choice. Its demonstrated ability to completely block LPS-induced TACE up-regulation at 1 µM, as shown in direct comparison with SB203580 [1], coupled with its high selectivity for p38α/β2, ensures that observed cellular effects are not confounded by off-target kinase inhibition. This makes it ideal for RNA-seq, phospho-proteomics, and cytokine profiling studies where unambiguous pathway attribution is critical.

Validating p38α/β2 as a Therapeutic Target in Preclinical In Vivo Models of Inflammatory Skin Disease

For researchers conducting in vivo efficacy studies, EO 1428 offers a validated starting point. Its documented anti-inflammatory activity in murine models of acute and chronic dermatitis provides a higher degree of confidence than compounds only characterized in vitro. Procurement of EO 1428 for these studies minimizes the risk of a failed in vivo experiment due to unforeseen pharmacokinetic or efficacy issues associated with untested tool compounds.

Benchmarking Novel p38 Inhibitor Selectivity in Kinase Profiling Panels

In drug discovery programs developing next-generation p38 inhibitors, EO 1428 serves as an essential 'gold standard' comparator for selectivity. Its well-defined profile of no activity against p38γ, p38δ, ERK1/2, and JNK1 makes it an ideal reference compound for head-to-head profiling in broad kinome screens (e.g., KINOMEscan, KiNativ). Using EO 1428 as a benchmark allows for the precise quantification of a novel compound's selectivity window.

Ensuring Reproducible High-Throughput Screening (HTS) Assays

The detailed solubility and stability data provided for EO 1428, including defined stock solution preparation up to 100 mM in DMSO , are critical for HTS campaign success. This level of documentation reduces inter-lab variability and ensures that compound handling does not introduce artifacts, making EO 1428 a reliable positive control or reference inhibitor in automated, high-volume screening environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for EO 1428

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.